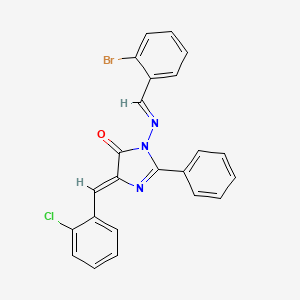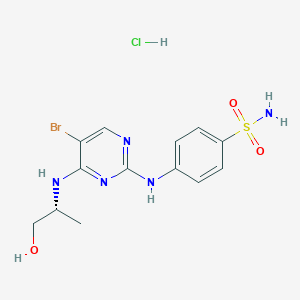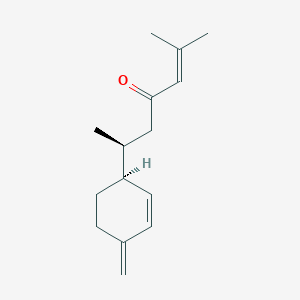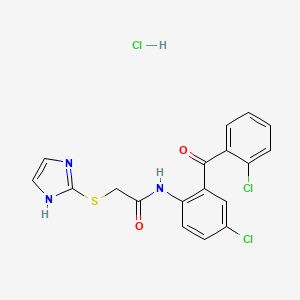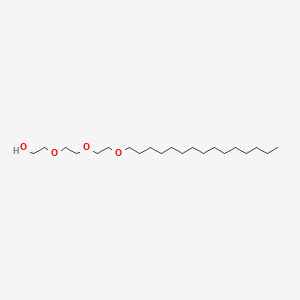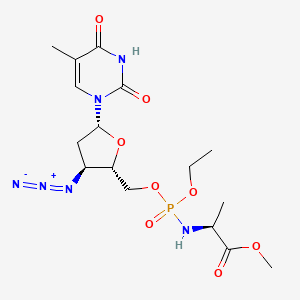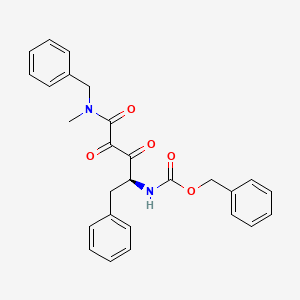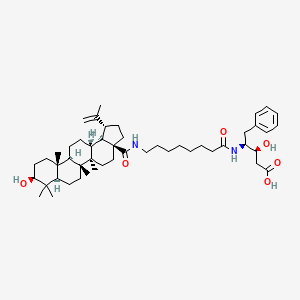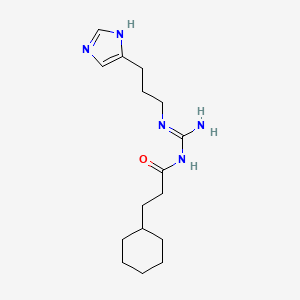
5Hml8P3qat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It acts as a potent antagonist for the Neuropeptide Y / Pancreatic polypeptide receptor Y4 and as a partial agonist at the histamine receptors H1 and H2 . This compound is significant in the study of these receptors and their roles in the body.
Métodos De Preparación
The synthesis of UR-AK49 involves several steps:
Starting Materials: The synthesis begins with cyclohexylamine and 3-(1H-imidazol-5-yl)propylamine.
Reaction Conditions: The reaction involves the formation of a carbamimidoyl intermediate, which is then coupled with 3-cyclohexylpropanoyl chloride under controlled conditions to form the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a pure product.
Análisis De Reacciones Químicas
UR-AK49 undergoes various chemical reactions:
Reduction: Reduction reactions can modify the imidazole ring or the carbamimidoyl group.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, where different substituents can be introduced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reactions and conditions used, but modifications to the imidazole ring and the carbamimidoyl group are common.
Aplicaciones Científicas De Investigación
UR-AK49 has several scientific research applications:
Chemistry: It is used to study the binding and activity of Neuropeptide Y / Pancreatic polypeptide receptor Y4 and histamine receptors H1 and H2.
Biology: The compound helps in understanding the physiological roles of these receptors in various biological processes.
Medicine: Research involving UR-AK49 can lead to the development of new therapeutic agents targeting these receptors.
Mecanismo De Acción
UR-AK49 exerts its effects by binding to and antagonizing the Neuropeptide Y / Pancreatic polypeptide receptor Y4. It also acts as a partial agonist at the histamine receptors H1 and H2. This dual activity allows it to modulate various physiological processes, including appetite regulation, stress response, and immune function. The molecular targets include the Y4 receptor and histamine receptors, and the pathways involved are related to these receptors’ signaling mechanisms .
Comparación Con Compuestos Similares
UR-AK49 is unique due to its dual activity as a Y4 receptor antagonist and a partial agonist at histamine receptors. Similar compounds include:
UR-AK57: Another compound with similar activity but different potency and selectivity.
Neuropeptide Y antagonists: Compounds that specifically target Neuropeptide Y receptors but may not have activity at histamine receptors.
Histamine receptor agonists: Compounds that primarily target histamine receptors without affecting Neuropeptide Y receptors.
UR-AK49 stands out due to its balanced activity at multiple receptor sites, making it a versatile tool in receptor studies.
Propiedades
Número CAS |
902154-32-9 |
|---|---|
Fórmula molecular |
C16H27N5O |
Peso molecular |
305.42 g/mol |
Nombre IUPAC |
3-cyclohexyl-N-[N'-[3-(1H-imidazol-5-yl)propyl]carbamimidoyl]propanamide |
InChI |
InChI=1S/C16H27N5O/c17-16(19-10-4-7-14-11-18-12-20-14)21-15(22)9-8-13-5-2-1-3-6-13/h11-13H,1-10H2,(H,18,20)(H3,17,19,21,22) |
Clave InChI |
QBGKYFYOFBXHFM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CCC(=O)NC(=NCCCC2=CN=CN2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


